5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Description
5-Chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 2230200-95-8) is a heterocyclic compound with the molecular formula C₈H₇Cl₂N₃ and a molecular weight of 216.07 g/mol . It is structurally characterized by:
- A chloro substituent at position 5 of the imidazo[4,5-b]pyridine core.
- A chloromethyl group at position 2.
- A methyl group at position 3, which stabilizes the 3H tautomer .
This compound is a brown solid, stored under dry, sealed conditions at 4–8°C. Its primary applications are in medicinal chemistry and drug discovery, particularly as a building block for kinase inhibitors .
Properties
Molecular Formula |
C8H7Cl2N3 |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-13-7(4-9)11-5-2-3-6(10)12-8(5)13/h2-3H,4H2,1H3 |
InChI Key |
SIMNREKTPYENRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N=C(C=C2)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the imidazo[4,5-b]pyridine ring system.
- Introduction of methyl and chloro substituents at specific positions.
- Chloromethylation at the 2-position of the imidazo ring.
The key intermediate often used is 2-chloro-5-chloromethylpyridine, which can be further elaborated to the imidazo[4,5-b]pyridine core.
Preparation of 2-chloro-5-chloromethylpyridine Intermediate
A critical precursor, 2-chloro-5-chloromethylpyridine, is prepared by selective chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as a chlorinating agent under controlled temperature conditions (80–130 °C) without the use of solvents. This method avoids hazardous chlorine gas and reduces waste production compared to traditional chlorination methods. The reaction proceeds with good selectivity and yield, and the byproduct cyanuric acid can be recycled to regenerate TCCA, enhancing sustainability (see Table 1 for reaction conditions and outcomes).
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 2-chloro-5-methylpyridine | Molar quantity as base |
| Chlorinating agent | Trichloroisocyanuric acid | 0.01–2.0 equiv. relative to starting material |
| Temperature | 80–130 °C | Optimal range for initiation reaction |
| Pressure | Atmospheric or slight vacuum | Enhances reaction control |
| Reaction time | Variable, monitored by GC | Typically until ~50% conversion of starting material |
| Byproducts | Cyanuric acid | Recyclable |
| Advantages | No solvent, no HCl generation | Environmentally friendly process |
Ring Construction and Functionalization
The imidazo[4,5-b]pyridine core is synthesized by cyclization reactions involving appropriate aminopyridine derivatives and chloromethyl reagents. For example, nucleophilic substitution of 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine derivatives with chloromethyl-substituted pyridines under alkaline conditions (NaOH, KOH, or LiOH) in aqueous media at mild temperatures (30–35 °C) leads to formation of substituted imidazo[4,5-b]pyridine derivatives with thioether linkages, which can be further modified to yield the target compound.
Chloromethylation and Methyl Substitution
Methylation at the 3-position and chloromethylation at the 2-position are achieved via controlled electrophilic substitution reactions. These steps require careful control of reaction parameters to avoid over-chlorination or side reactions. Chloromethylation is often performed using chloromethyl reagents under acidic or neutral conditions, followed by purification steps such as filtration, washing, and vacuum drying to isolate the pure compound.
Alternative Synthetic Routes
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| TCCA chlorination of CMP | Trichloroisocyanuric acid, 80–130 °C | ~50–60 | Solvent-free, no HCl byproduct | Requires precise temperature control |
| Alkaline substitution | NaOH/KOH/LiOH, aqueous, 30–35 °C | 60–70 | Mild conditions, aqueous medium | Multiple purification steps needed |
| Pd-catalyzed amination | Pd catalyst, substituted benzaldehydes | Variable | High selectivity, functional group tolerance | Catalyst cost and sensitivity |
| Traditional chlorination (Cl2) | Chlorine gas, acidic conditions | Variable | Established method | Hazardous reagents, HCl byproduct |
Research Findings and Optimization
- The use of trichloroisocyanuric acid for chloromethylation reduces environmental impact by avoiding hazardous chlorine gas and minimizing acidic waste.
- Alkaline-mediated nucleophilic substitution reactions provide good yields and allow for selective functionalization of the imidazo[4,5-b]pyridine core under mild conditions.
- Pd-catalyzed cross-coupling reactions expand the scope of derivatives accessible but require optimization of catalyst loading and reaction time.
- Reaction monitoring by gas chromatography and NMR spectroscopy ensures precise control over conversion and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including new neonicotinoid compounds.
Agrochemicals: The compound is a key intermediate in the production of insecticides and acaricides.
Chemical Research: It is employed in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of neonicotinoid compounds, it acts on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to their paralysis and death . The compound’s structure allows it to bind effectively to these receptors, disrupting normal neural transmission.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
5-Chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a synthetic compound that belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₈H₇Cl₂N
- Molecular Weight : 216.07 g/mol
- CAS Number : 2230200-95-8
- Physical State : Solid
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties and its potential as an inhibitor in various biological pathways.
Cytotoxicity
Research indicates that chlorinated imidazo compounds exhibit significant cytotoxic effects against cancer cell lines. A study demonstrated that compounds with chlorine substituents showed potent anticancer activity against T47D breast cancer cells, highlighting the importance of chlorine in enhancing cytotoxicity .
The mechanism by which this compound exerts its effects may involve:
- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The presence and position of chlorine atoms in the molecular structure significantly influence the biological activity of imidazo compounds. For instance:
- Compounds with chlorine at different positions demonstrated varying levels of cytotoxicity and enzyme inhibition .
| Compound | Chlorine Position | Cytotoxicity (IC50) | Topoisomerase Inhibition |
|---|---|---|---|
| A | Ortho | 10 µM | Moderate |
| B | Para | 5 µM | High |
| C | Meta | 15 µM | Low |
Case Studies
- Anticancer Activity : A study focusing on chlorinated imidazo compounds indicated that modifications such as introducing a chloromethyl group significantly enhanced cytotoxicity against various cancer cell lines, including T47D and HeLa .
- Inhibitory Effects on Enzymes : Another investigation showed that similar imidazo derivatives inhibited specific kinases involved in cancer proliferation, suggesting a broader application in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
